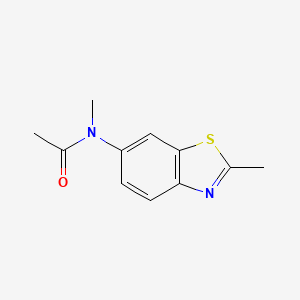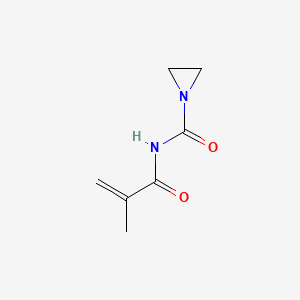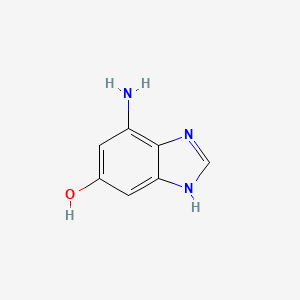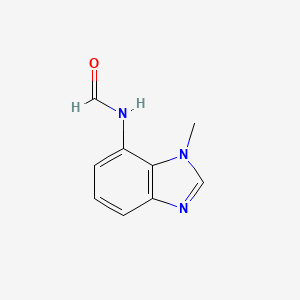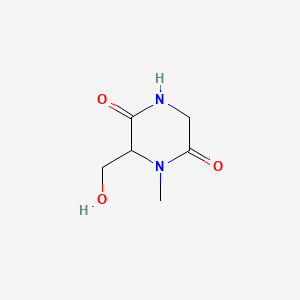
6-(Hydroxymethyl)-1-methylpiperazine-2,5-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(Hydroxymethyl)-1-methylpiperazine-2,5-dione is a heterocyclic organic compound that features a piperazine ring substituted with a hydroxymethyl group and a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Hydroxymethyl)-1-methylpiperazine-2,5-dione typically involves the reaction of piperazine derivatives with formaldehyde and subsequent oxidation. One common method includes:
Starting Material: Piperazine-2,5-dione.
Reagents: Formaldehyde, methyl iodide, and an oxidizing agent such as potassium permanganate.
Conditions: The reaction is carried out in an aqueous medium at a controlled temperature, followed by purification steps to isolate the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves:
Raw Materials: High-purity piperazine-2,5-dione and formaldehyde.
Catalysts: Acidic or basic catalysts to facilitate the reaction.
Purification: Techniques such as crystallization or chromatography to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions
6-(Hydroxymethyl)-1-methylpiperazine-2,5-dione undergoes several types of chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxyl group using oxidizing agents like potassium permanganate.
Reduction: The compound can be reduced to form various derivatives, depending on the reducing agent used.
Substitution: The hydroxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride or lithium aluminum hydride in an inert atmosphere.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products
Oxidation: 6-(Carboxymethyl)-1-methylpiperazine-2,5-dione.
Reduction: Various hydroxylated or alkylated derivatives.
Substitution: Substituted piperazine derivatives with different functional groups.
Scientific Research Applications
6-(Hydroxymethyl)-1-methylpiperazine-2,5-dione has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including as an intermediate in the synthesis of pharmaceutical compounds.
Industry: Utilized in the development of new materials with specific properties, such as polymers and resins.
Mechanism of Action
The mechanism of action of 6-(Hydroxymethyl)-1-methylpiperazine-2,5-dione involves its interaction with specific molecular targets. The hydroxymethyl group can form hydrogen bonds with biological molecules, influencing their structure and function. The compound may also act as a ligand, binding to metal ions and affecting enzymatic activity.
Comparison with Similar Compounds
Similar Compounds
6-(Hydroxymethyl)piperazine-2,5-dione: Lacks the methyl group, resulting in different chemical properties.
1-Methylpiperazine-2,5-dione: Lacks the hydroxymethyl group, affecting its reactivity and applications.
6-(Hydroxymethyl)-1-ethylpiperazine-2,5-dione: Similar structure but with an ethyl group instead of a methyl group, leading to variations in its chemical behavior.
Uniqueness
6-(Hydroxymethyl)-1-methylpiperazine-2,5-dione is unique due to the presence of both hydroxymethyl and methyl groups, which confer distinct chemical properties and reactivity. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes.
Properties
IUPAC Name |
6-(hydroxymethyl)-1-methylpiperazine-2,5-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N2O3/c1-8-4(3-9)6(11)7-2-5(8)10/h4,9H,2-3H2,1H3,(H,7,11) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPIWWBCVBLPYCZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(C(=O)NCC1=O)CO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80667913 |
Source


|
| Record name | 6-(Hydroxymethyl)-1-methylpiperazine-2,5-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80667913 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.16 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
101623-20-5 |
Source


|
| Record name | 6-(Hydroxymethyl)-1-methylpiperazine-2,5-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80667913 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![Hexahydropyrazino[1,2-c][1,3]thiazin-2(6H)-amine](/img/structure/B564150.png)
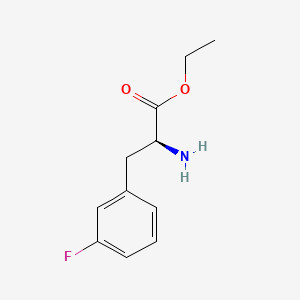
![3,4,5,10,15-pentazatetracyclo[7.6.0.02,6.011,15]pentadeca-1,3,5,7,9,11,13-heptaene](/img/structure/B564153.png)
![5-Amino-N-[(1-ethylpyrrolidin-2-yl)methyl]-3-methoxybenzo[b]thiophene-2-carboxamide dihydrochloride](/img/structure/B564154.png)
![[1,1-Biphenyl]-3-ol,4,6-dimethoxy-](/img/structure/B564155.png)


